1-(Pyrazin-2-yl)piperidin-4-ol
Overview
Description
1-(Pyrazin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H13N3O. It is a derivative of piperidine, featuring a pyrazin-2-yl group attached to the fourth carbon of the piperidine ring
Mechanism of Action
Target of Action
The primary target of the compound 1-(Pyrazin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound structure . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound inhibits the entry of macrophage-tropic (R5) HIV-1 strains . This results in a slower progression to AIDS and a better response to treatment in infected individuals .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized and characterized by IR, Raman, 1H NMR, and UV-Vis spectroscopy
Cellular Effects
It has been suggested that this compound may have potential for the treatment of HIV, indicating that it may interact with cellular processes related to viral entry and replication
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of piperidin-4-ol with pyrazin-2-yl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major product formed is typically the corresponding ketone or carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction of this compound can yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions involving this compound often require nucleophiles such as alkyl halides or amines. These reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Pyrazin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may be used to develop new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of treatments for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, such as catalysts or additives.
Comparison with Similar Compounds
Piperidine
Pyrazin-2-yl derivatives
Other piperidin-4-ol derivatives
Properties
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7-8,13H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZNWLWBIBYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636000 | |
Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420844-68-4 | |
Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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